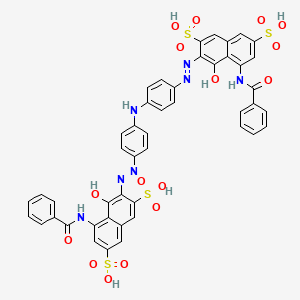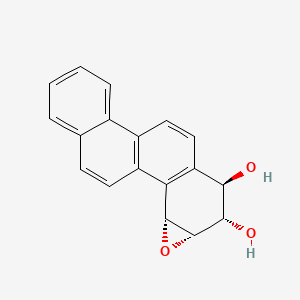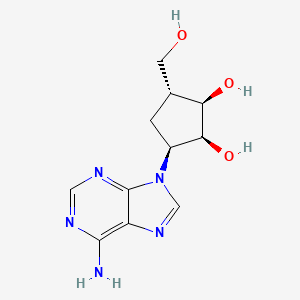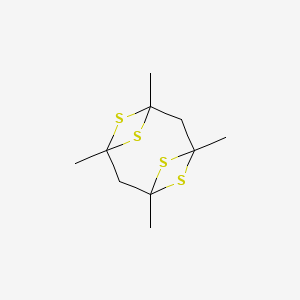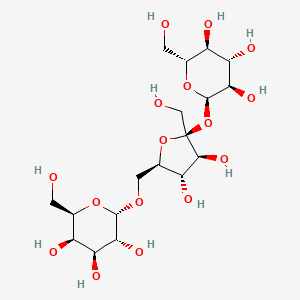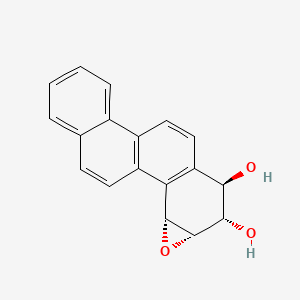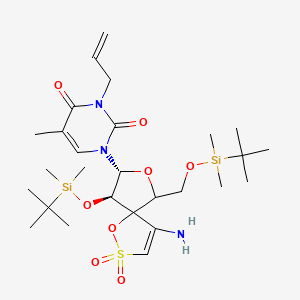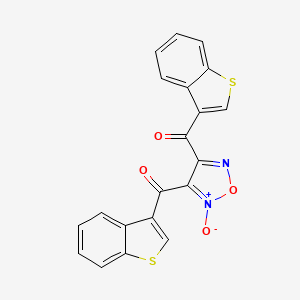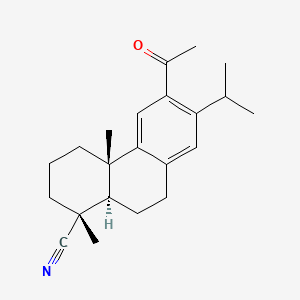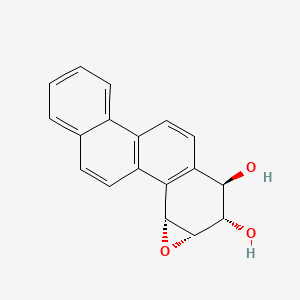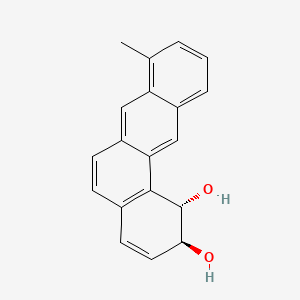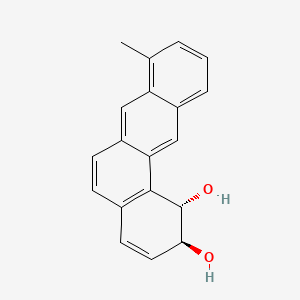
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone modified with a dichlorobenzoyl group and a pteridinyl moiety. Its molecular formula is C20H20Cl2N8O5, and it has a molecular weight of 523.33 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups of L-glutamic acid, followed by the introduction of the dichlorobenzoyl group through an acylation reaction. The pteridinyl moiety is then attached via a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridinyl moiety, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can target the dichlorobenzoyl group, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the pteridinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pteridinyl oxides, while reduction can produce dichlorobenzoyl-reduced derivatives .
科学的研究の応用
L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pteridinyl moiety plays a crucial role in these interactions, often acting as a competitive inhibitor or activator .
類似化合物との比較
Similar Compounds
- 3’,5’-Dichloromethotrexate
- 3’,5’-Dichloroamethopterin
- Methotrexate, dichloro
Uniqueness
Compared to similar compounds, L-Glutamic acid, N-(2,3-dichloro-4-(((2,4-diamino-5-pteridinyl)methyl)methylamino)benzoyl)- is unique due to its specific combination of functional groups. This unique structure imparts distinct biological activities and chemical reactivity, making it valuable for specialized applications .
特性
CAS番号 |
151648-48-5 |
|---|---|
分子式 |
C20H20Cl2N8O5 |
分子量 |
523.3 g/mol |
IUPAC名 |
(2S)-2-[[2,3-dichloro-4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20Cl2N8O5/c1-30(7-8-6-25-17-15(26-8)16(23)28-20(24)29-17)11-4-2-9(13(21)14(11)22)18(33)27-10(19(34)35)3-5-12(31)32/h2,4,6,10H,3,5,7H2,1H3,(H,27,33)(H,31,32)(H,34,35)(H4,23,24,25,28,29)/t10-/m0/s1 |
InChIキー |
ZUJKDHNUVLCZJT-JTQLQIEISA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)Cl |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


